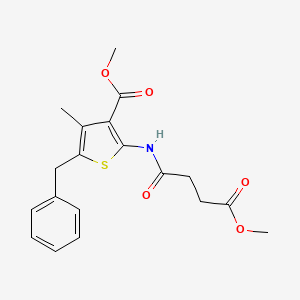![molecular formula C19H22N6O5 B2965295 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 877617-07-7](/img/structure/B2965295.png)
2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The 2,4-dimethoxyphenyl group could potentially be introduced using a Friedel-Crafts alkylation or a similar reaction . The pyrimido[2,1-f]purin-3(4H)-yl group might be synthesized through a multi-step process involving the condensation of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the phenyl ring might have some degree of rotational freedom. The presence of the acetamide group could also introduce additional hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The aromatic ether could undergo electrophilic aromatic substitution, while the amide could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups and the capability for hydrogen bonding might make it relatively polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Fluorescent N-/purin-6-yl/pyridinium Salts in Oligonucleotide Synthesis
Research on fluorescent N-/purin-6-yl/pyridinium salts, which are formed during the synthesis of oligonucleotides, highlights their potential application in biochemistry and molecular biology. These compounds, emerging as side-products, exhibit high reactivity and can lead to point mutations in synthesized oligomers, indicating their significance in understanding and optimizing oligonucleotide synthesis processes (Adamiak, Biała, & Skalski, 1985).
Antagonist Radioligands for A2B Adenosine Receptors
Compounds such as MRE 2029-F20, acting as selective antagonist ligands for A2B adenosine receptors, demonstrate applications in pharmacology, particularly in the development of drugs targeting cardiovascular diseases, cancer, and inflammation. Their high affinity and selectivity make them valuable tools for pharmacological characterization of receptor subtypes (Baraldi et al., 2004).
Imaging Translocator Protein (TSPO) in Brain
Research involving 18F-labeled PET ligands, such as 18F-FEAC and 18F-FEDAC, for imaging translocator protein (18 kDa) (TSPO) in the brain suggests applications in neurology and neuropharmacology. These studies are critical for understanding neuroinflammation and neurodegenerative diseases, offering insights into the brain's response to injury and potential therapeutic targets (Yui et al., 2010).
Synthesis and Antimicrobial Activities of Purin-Diones
The synthesis and evaluation of antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showcase the potential of purine derivatives in developing new antimicrobial agents. Such research is crucial for addressing antibiotic resistance and developing novel therapeutics (Sharma, Sharma, & Rane, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-22-16-15(17(27)25(19(22)28)10-14(20)26)24-8-4-7-23(18(24)21-16)12-6-5-11(29-2)9-13(12)30-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXLJXQYAHFFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)
![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)
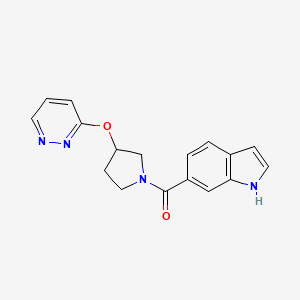
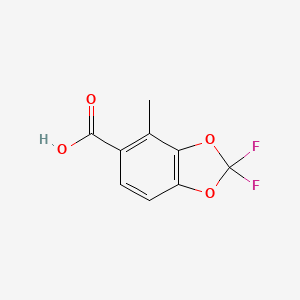
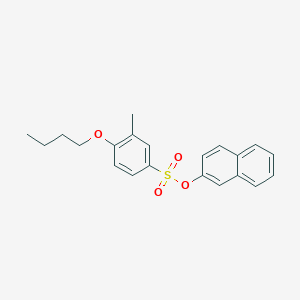
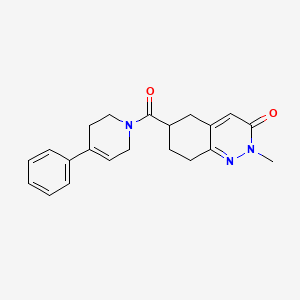

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/no-structure.png)
![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)
![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)
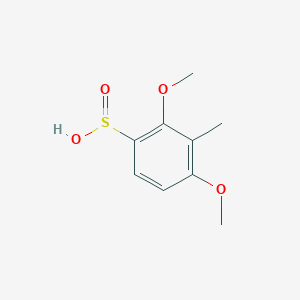
![ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2965234.png)
